8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid
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Overview
Description
8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chloro, hydroxyphenyl, and morpholinyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps, including the formation of the pyrido[3,2-d]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of the chloro group can produce various substituted pyrido[3,2-d]pyrimidines.
Scientific Research Applications
8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways. For example, it could inhibit dihydrofolate reductase (DHFR), leading to antitumor effects . The presence of the morpholinyl group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity and chemical properties.
Imidazo[1,2-a]pyridines: These heterocyclic compounds also exhibit diverse biological activities and are used in pharmaceutical research.
Uniqueness
8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, hydroxyphenyl, and morpholinyl groups allows for a wide range of chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C18H15ClN4O4 |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C18H15ClN4O4/c19-12-9-13(17(25)26)20-16-14(10-1-3-11(24)4-2-10)21-18(22-15(12)16)23-5-7-27-8-6-23/h1-4,9,24H,5-8H2,(H,25,26) |
InChI Key |
KRDPFGXBUQPZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(=N2)C4=CC=C(C=C4)O)N=C(C=C3Cl)C(=O)O |
Origin of Product |
United States |
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